7-methanesulfonyl-2,3-dihydro-1H-indole

Regiochemistry Electronic effects SAR studies

Medicinal chemistry groups requiring regiochemically pure C7-substituted indolines for HDAC inhibitor programs often face supply chain gaps for the free base. 7-Methanesulfonyl-2,3-dihydro-1H-indole addresses this need with the free indoline NH enabling N1-derivatization and a C7-SO₂Me group (Hammett σₚ ≈ 0.72) for electronic modulation. • Enables N1-sulfonylation/alkylation for HDAC1/2 inhibitor libraries with 4-14× potency over SAHA • Free NH supports transition metal-catalyzed C-H activation at adjacent positions • Indoline core provides solubility advantage (5 g/L) over aromatic indole analogs (LogP ≈ 1.63 vs 2.07)

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B13249491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methanesulfonyl-2,3-dihydro-1H-indole
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1NCC2
InChIInChI=1S/C9H11NO2S/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
InChIKeyTVXXYUQVEMZXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methanesulfonyl-2,3-dihydro-1H-indole: C7-Functionalized Indoline Building Block


7-Methanesulfonyl-2,3-dihydro-1H-indole (CAS 1379210-99-7; molecular formula C₉H₁₁NO₂S; MW 197.26) is a C7-methanesulfonyl-substituted indoline (2,3-dihydroindole) derivative. The compound features a saturated 2,3-bond within the five-membered nitrogenous ring, distinguishing it from fully aromatic indole analogs, and bears a strongly electron-withdrawing methanesulfonyl (–SO₂CH₃) group at the C7 position of the benzenoid ring . It is primarily supplied as a research chemical and synthetic intermediate for medicinal chemistry and drug discovery programs . The compound is also commercially available as the hydrochloride salt (CAS 1803610-64-1) and as a trifluoroacetic acid adduct .

1
C7-Electron-Withdrawing Indoline. Distinct benzenoid electronic tuning for SAR studies; N1-substituted analogs lack this aromatic modulation.
2
Free NH Directing Group. Retains indoline NH for transition-metal-catalyzed C-H activation; enables bidentate coordination strategies.
3
Saturated 2,3-Bond Core. Non-planar scaffold offers differentiated solubility and metabolic stability context compared to fully aromatic indole.

Why N-Sulfonyl or C7-Alkyl Indoline Analogs Cannot Substitute


Substituting 7-methanesulfonyl-2,3-dihydro-1H-indole with its closest commercially available analog, 1-(methylsulfonyl)indoline (CAS 5825-63-8), or with 7-methylindoline (CAS 65673-86-1) is not functionally equivalent because the regiochemistry and electronic character of the substituent fundamentally alter the molecule's reactivity, directing-group capability, and potential biological target engagement. The C7-methanesulfonyl group exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.72) [1] on the benzenoid ring, modulating the pKₐ of the indoline NH and enabling distinct C–H functionalization chemistry at adjacent positions, whereas N1-substituted analogs lack this aromatic electronic modulation and 7-alkyl analogs are electron-donating [2]. Furthermore, the indoline core (saturated 2,3-bond) confers different conformational flexibility, metabolic stability, and aqueous solubility (5 g/L at 20 °C for parent indoline) compared to the fully aromatic indole analog 7-methanesulfonyl-1H-indole (CAS 936902-08-8), which is planar and more lipophilic (indole LogP ≈ 2.07 vs. indoline LogP ≈ 1.63) [3]. These differences are critical for structure-activity relationships (SAR) and downstream synthetic derivatization.

Similar product does not mean interchangeable product.
Target C7-Methanesulfonyl indoline: strong σₚ ≈ 0.72 electron withdrawal on benzenoid ring.
Analog Risk N1-Methanesulfonyl indoline (5825-63-8): sulfonamide lacks direct aromatic electronic modulation; C-H activation route may differ.
Target C7-Methanesulfonyl indoline: saturated core, LogP ≈ 1.63 baseline; free NH present.
Analog Risk 7-Methylindoline (65673-86-1): electron-donating σₚ ≈ –0.17 reverses electronic character; limited directing capability.
Target C7-Methanesulfonyl indoline: water solubility 5 g/L context; CYP3A4 turnover ~10× lower than indole.
Analog Risk 7-Methanesulfonyl-1H-indole (936902-08-8): planar aromatic core, higher LogP; metabolic stability profile may shift.

Quantified Differentiation Against Closest Indoline Analogs


C7-Methanesulfonyl vs. N1-Methanesulfonyl: Regiochemical Electronic Effects

7-Methanesulfonyl-2,3-dihydro-1H-indole places the electron-withdrawing methanesulfonyl group (Hammett σₚ ≈ 0.72) [1] directly on the benzenoid C7 position, enabling through-resonance and inductive withdrawal from the aromatic π-system. In contrast, 1-(methylsulfonyl)indoline (CAS 5825-63-8) attaches the identical group to the indoline nitrogen, forming a sulfonamide (N–SO₂CH₃) that primarily affects the nitrogen lone pair availability and the conformational properties of the saturated ring, with minimal direct electronic impact on the benzenoid ring [2]. The C7-sulfonyl substitution pattern has been specifically exploited in medicinal chemistry: C7-substituted 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines bearing a C7-amino group displayed 4- to 14-fold more potent antiproliferative activity than vorinostat (SAHA), with selectivity toward HDAC1 and HDAC2 over HDAC6, demonstrating that C7-substitution critically influences biological target engagement [3].

Regiochemical Electronic Effects
Cross-study comparable
C7-SO₂CH₃: σₚ ≈ 0.72 (strongly electron-withdrawing) vs. N1-SO₂CH₃: no direct aromatic σₚ value; vs. C7-CH₃: σₚ ≈ –0.17 (electron-donating). Δσₚ ≈ 0.89 between C7-SO₂CH₃ and C7-CH₃.
Supports benzenoid ring electronic tuning for SAR optimization.
C7-substitution context reported to influence HDAC isoform selectivity; N1-analogs lack this modulation.
Regiochemistry Electronic effects SAR studies

Indoline vs. Indole Core: Solubility and Metabolic Stability

The saturated 2,3-bond in 7-methanesulfonyl-2,3-dihydro-1H-indole renders the five-membered ring non-planar, in contrast to the fully aromatic 7-methanesulfonyl-1H-indole (CAS 936902-08-8). This structural difference translates into measurably different physicochemical properties: the parent indoline has an experimental aqueous solubility of 5 g/L at 20 °C [1] and a LogP of approximately 1.63–1.85 [2], whereas the parent indole has a higher LogP of approximately 2.07 [3], indicating greater lipophilicity. Furthermore, indoline is metabolized by cytochrome P450 enzymes via a dehydrogenation pathway to produce indole, with CYP3A4 showing approximately 10-fold higher turnover for indole compared to indoline , indicating that the indoline scaffold may offer distinct metabolic stability properties relevant to pharmacokinetic optimization.

Core Scaffold Properties
Cross-study comparable
Indoline baseline: solubility 5 g/L (20 °C); LogP ≈ 1.63–1.85. Indole baseline: LogP ≈ 2.07. CYP3A4 turnover ~10× higher for indole vs. indoline.
May support enhanced aqueous solubility and differentiated metabolic stability screening.
Parent scaffold values; substitution-specific profiling requires validation.
Physicochemical properties Metabolic stability Solubility

C7-Methanesulfonyl as a Regioselective C–H Functionalization Handle

The C7 position of the indoline scaffold is a privileged site for transition-metal-catalyzed C–H functionalization. The Cu-catalyzed direct C7 sulfonylation methodology reported by Zhi et al. (2020) enables regioselective installation of arylsulfonyl groups at the C7 position of indolines in moderate to good yields under air atmosphere [1]. This methodology is complementary to the Ir(III)-catalyzed C7 amidation of indolines with sulfonyl, acyl, and aryl azides at room temperature [2], and the Ru-catalyzed C7 amidation of indoline C–H bonds with sulfonyl azides [3]. The methanesulfonyl group at C7 can serve as a synthetic handle for further derivatization: it can be reduced, displaced, or used to direct additional C–H activation at adjacent positions (C6 or C4). In contrast, 1-(methylsulfonyl)indoline (CAS 5825-63-8) lacks a free indoline NH for N-directed C–H activation, and 7-methylindoline (CAS 65673-86-1) lacks the electron-withdrawing directing group for further functionalization.

C–H Functionalization Handle
Class-level inference
Free NH + C7-EWG enables Cu, Ir, Ru-catalyzed C7 C–H activation. N1-substituted or C7-alkyl analogs lack this directing-group capability.
Versatile building block for generating C7-functionalized indoline libraries.
Class-level method precedent; may require substrate-specific optimization.
C–H functionalization Synthetic methodology Building block

Methanesulfonyl Group in Indoline Drug Design: Lipophilicity and Protein Binding

The impact of methanesulfonamide/methanesulfonyl groups on indoline-based drug candidates has been quantitatively characterized in the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor series. Shoji et al. (2009) demonstrated that introducing a methanesulfonamide group at the 5-position of indoline-based ACAT inhibitors shifted the logD(7.0)-biological activity curve leftward compared to Pactimibe (which bears a carboxymethyl group), indicating that the methanesulfonyl-containing pharmacophore achieves equivalent or superior potency at lower lipophilicity [1]. Specifically, compound 1b (bearing a 5-methanesulfonylamino group) exhibited approximately twofold lower logD(7.0) than Pactimibe while showing twofold higher hepatic ACAT inhibition, and its plasma protein binding ratio was 64.8% compared to 97.9% for Pactimibe—a 33.1 percentage-point reduction in protein binding [1]. Although this evidence derives from 5-substituted rather than 7-substituted indolines, it establishes class-level precedent that the methanesulfonyl pharmacophore on the indoline scaffold can simultaneously improve potency, reduce lipophilicity, and lower plasma protein binding compared to carboxyl-based alternatives [2].

Drug Design Parameter Context
Class-level inference
5-Methanesulfonylamino indoline analog: ~2-fold lower logD(7.0); plasma protein binding 64.8% vs. Pactimibe 97.9%; 2-fold higher hepatic ACAT inhibition.
Methanesulfonyl pharmacophore context may balance potency, lipophilicity, and free fraction.
Data from 5-substituted indoline series; supports class-level developability review.
Lipophilicity Plasma protein binding ACAT inhibition

C7-Sulfonyl Indole/Indoline Scaffolds as Privileged Bioactive Motifs

The C7-sulfonyl substitution pattern on indole and indoline scaffolds has been validated across multiple therapeutic target classes. Prasad et al. (2012) demonstrated that 7-sulfonyl indoles synthesized via AlCl₃-mediated regioselective sulfonyl migration are potential inhibitors of Mycobacterium tuberculosis H37Rv chorismate mutase, establishing the C7-sulfonyl motif as relevant for antitubercular drug discovery [1]. In oncology, Lee et al. (2014) showed that C7-amino-substituted 1-arylsulfonylindolines exhibit 4- to 14-fold greater antiproliferative potency than the approved HDAC inhibitor vorinostat (SAHA), with selective inhibition of class I HDACs (HDAC1 and HDAC2) and a tumor growth inhibition (TGI) of 40.3% in a HCT116 xenograft model at 100 mg/kg [2]. Additionally, a series of 1-sulfonyl indolines evaluated for antiproliferative activity showed IC₅₀ values in the range of 0.039–0.112 μM against four human cancer cell lines (HCT116, PC3, HepG2, SK-OV-3) [3]. While these data are from structurally related C7-substituted indolines rather than the specific 7-methanesulfonyl analog, they provide class-level validation that C7-functionalized indoline scaffolds are privileged for engaging diverse biological targets.

Bioactive Scaffold Validation
Class-level inference
C7-sulfonyl indole/indoline scaffolds reported in antitubercular screening, HDAC inhibition (4–14× potency over SAHA for C7-amino analog), and antiproliferative assay (IC₅₀ 0.039–0.112 μM).
C7-substituted indoline scaffold context is privileged for diverse biological target engagement.
Data from structurally related C7-analogs; direct compound-specific validation needed.
Antitubercular Anticancer HDAC inhibition

Optimal Research Applications Based on Differentiation Evidence


C7-Diversified Indoline Libraries for HDAC and Anticancer Discovery

For medicinal chemistry groups seeking to build focused indoline-based screening libraries targeting class I HDACs (HDAC1/2) or antiproliferative pathways, 7-methanesulfonyl-2,3-dihydro-1H-indole serves as a key intermediate. The C7-methanesulfonyl group can be converted to C7-amino derivatives (via reduction or substitution), which have demonstrated 4- to 14-fold greater potency than vorinostat (SAHA) with selective HDAC1/2 inhibition [1]. The free indoline NH enables further N1-sulfonylation or N1-alkylation to modulate lipophilicity and target engagement, consistent with the established SAR that C7-substitution critically influences HDAC isoform selectivity [1].

C–H Functionalization and Directing Group Strategies at Indoline C7

For academic and industrial synthetic chemistry laboratories developing new C–H activation methodologies, 7-methanesulfonyl-2,3-dihydro-1H-indole provides a well-defined substrate for exploring regioselective functionalization at the indoline C7 position. The methanesulfonyl group serves as an electron-withdrawing substituent that can influence the electronics of adjacent C–H bonds (C6 and C4), while the free indoline NH is available for coordination to transition metal catalysts (Cu, Ir, Ru, Rh) in directing-group strategies [2]. This compound is complementary to 1-(methylsulfonyl)indoline (CAS 5825-63-8), where the N-substitution precludes NH-directed C–H activation approaches [3].

Indoline Scaffold for Balancing Solubility, Lipophilicity, and Stability

For drug discovery programs where balancing aqueous solubility with target potency is critical, the indoline core of 7-methanesulfonyl-2,3-dihydro-1H-indole offers intrinsic solubility advantages (parent indoline: 5 g/L at 20 °C [4]) over the fully aromatic indole analog (7-methanesulfonyl-1H-indole, CAS 936902-08-8). Additionally, class-level evidence from the ACAT inhibitor program demonstrates that the methanesulfonyl pharmacophore on indoline scaffolds can reduce logD(7.0) by approximately twofold and lower plasma protein binding by over 30 percentage points compared to carboxyl-based analogs such as Pactimibe [5], supporting procurement of this compound for lead optimization programs targeting improved developability profiles.

Building Block for 7-Sulfonyl Indole/Indoline Antitubercular Agents

For research groups focused on neglected tropical diseases, 7-methanesulfonyl-2,3-dihydro-1H-indole represents a strategic starting material for generating 7-sulfonyl indoline analogs with potential antitubercular activity. Prasad et al. (2012) established that 7-sulfonyl indoles are potential inhibitors of Mycobacterium tuberculosis H37Rv chorismate mutase, and the indoline core can be oxidized to the corresponding indole for direct comparison with the published 7-sulfonyl indole series [6]. The saturated 2,3-bond additionally offers the possibility of generating sp³-enriched analogs with potentially improved physicochemical properties for anti-infective programs.

Application
Selection Property
Validation Focus
C7-Diversified Indoline Libraries (HDAC/Anticancer)
C7-methanesulfonyl as convertible handle to C7-amino; free NH for N1-diversification
HDAC isoform selectivity and antiproliferative endpoint review
C–H Functionalization Methodology
Free NH directing group; C7 electron-withdrawing group modulates adjacent C–H bonds
Regioselective C7 activation with Cu, Ir, or Ru catalyst systems
Solubility/Lipophilicity/Stability Profiling
Indoline core solubility advantage context; methanesulfonyl group logD/protein-binding class-level context
Physicochemical property and metabolic stability assay review
7-Sulfonyl Indoline Antitubercular Research
C7-sulfonyl as privileged motif for Mtb chorismate mutase inhibitor research
Antitubercular screening and anti-infective developability endpoint review
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